molecular formula C8H8N2S B1399887 4-((Methylthio)methyl)pyridine-2-carbonitrile CAS No. 1340305-46-5

4-((Methylthio)methyl)pyridine-2-carbonitrile

Cat. No. B1399887
CAS RN: 1340305-46-5
M. Wt: 164.23 g/mol
InChI Key: DNDWQHAEFQFRFG-UHFFFAOYSA-N
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Description

4-((Methylthio)methyl)pyridine-2-carbonitrile (MTPC) is an organosulfur compound with a wide range of potential applications in the fields of medicine and chemistry. It is a heterocyclic compound with a unique structure, containing both a pyridine and a carbonitrile group. MTPC has been studied extensively in recent years, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and potential uses in laboratory experiments. Finally, the paper will discuss some potential future directions for the use of MTPC.

Scientific Research Applications

Synthesis and Characterization

4-((Methylthio)methyl)pyridine-2-carbonitrile and its derivatives have been extensively studied for their synthesis methods, structural properties, and potential applications. One notable research effort involved the synthesis and X-ray spectroscopic analysis of pyridine derivatives, highlighting the structural features and spectral properties of these compounds. This research provides foundational knowledge for understanding the chemical behavior and potential applications of 4-((Methylthio)methyl)pyridine-2-carbonitrile derivatives in various scientific fields (Tranfić et al., 2011).

Antioxidant Activity

Another area of interest is the antioxidant activity of heterocyclic compounds derived from 4-((Methylthio)methyl)pyridine-2-carbonitrile. Research has shown that novel heterocyclic compounds synthesized from this chemical exhibit significant antioxidant properties. This discovery opens avenues for the development of new antioxidant agents, which are crucial in combating oxidative stress-related diseases (Kawale et al., 2017).

Herbicidal Activity

The synthesis and herbicidal activity of novel derivatives of 4-((Methylthio)methyl)pyridine-2-carbonitrile have also been investigated. A study demonstrated that these derivatives exhibit significant herbicidal activity against both monocotyledonous and dicotyledonous plants. This suggests potential agricultural applications, where these compounds could be developed into effective herbicides for crop protection (Sun et al., 2019).

Corrosion Inhibition

Additionally, derivatives of 4-((Methylthio)methyl)pyridine-2-carbonitrile have been studied for their potential as corrosion inhibitors. Research has shown that these compounds can effectively inhibit the corrosion of metals in acidic environments, highlighting their potential application in industrial processes and maintenance where corrosion is a significant concern (Dandia et al., 2013).

properties

IUPAC Name

4-(methylsulfanylmethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-11-6-7-2-3-10-8(4-7)5-9/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDWQHAEFQFRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Methylthio)methyl)picolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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